Cas no 92059-24-0 (Benzoxazole, 5-chloro-2-(3-pyridinyl)-)
Benzoxazole, 5-chloro-2-(3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 5-chloro-2-(3-pyridinyl)-
- 5-chloro-2-(3-pyridyl)-1,3-benzoxazole
- MLS000067903
- CHEMBL1573125
- 5-chloranyl-2-pyridin-3-yl-1,3-benzoxazole
- OXTDBAQSCKLANI-UHFFFAOYSA-
- HMS2358A13
- BRD-K80400975-001-01-9
- SMR000122450
- CCG-116144
- 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole
- 5-Chloro-2-pyridin-3-yl-benzooxazole
- 5-chloro-2-pyridin-3-yl-1,3-benzoxazole
- 5-chloro-2-(pyridin-3-yl)benzo[d]oxazole
- CS-0360760
- BDBM93747
- IDI1_023643
- InChI=1/C12H7ClN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
- AP-970/43507157
- EU-0016794
- AKOS000636642
- 5-chloro-2-(3-pyridinyl)-1,3-benzoxazole
- ChemDiv3_005733
- VS-12497
- 92059-24-0
- BBL034369
- cid_1084686
- HMS1489E13
- STL412033
-
- Inchi: 1S/C12H7ClN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
- InChI Key: OXTDBAQSCKLANI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(C1C=NC=CC=1)O2
Computed Properties
- Exact Mass: 230.0246905g/mol
- Monoisotopic Mass: 230.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.9Ų
Benzoxazole, 5-chloro-2-(3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431430-500mg |
5-Chloro-2-(pyridin-3-yl)benzo[d]oxazole |
92059-24-0 | 98% | 500mg |
¥7580.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431430-1g |
5-Chloro-2-(pyridin-3-yl)benzo[d]oxazole |
92059-24-0 | 98% | 1g |
¥13209.00 | 2024-04-25 |
Benzoxazole, 5-chloro-2-(3-pyridinyl)- Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Benzoxazole, 5-chloro-2-(3-pyridinyl)-
Recent Advances in the Study of Benzoxazole, 5-chloro-2-(3-pyridinyl)- (CAS: 92059-24-0): A Comprehensive Research Brief
Benzoxazole derivatives have garnered significant attention in the field of chemical biology and medicinal chemistry due to their diverse pharmacological properties. Among these, the compound Benzoxazole, 5-chloro-2-(3-pyridinyl)- (CAS: 92059-24-0) has emerged as a promising candidate for various therapeutic applications. This research brief aims to provide an up-to-date overview of the latest studies focusing on this compound, highlighting its synthesis, biological activities, and potential clinical relevance.
Recent literature reveals that Benzoxazole, 5-chloro-2-(3-pyridinyl)- has been extensively investigated for its role as a key intermediate in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors, particularly targeting cancer-related pathways. The compound's unique structural features, including the presence of a pyridinyl moiety, contribute to its enhanced binding affinity and selectivity toward specific biological targets.
In addition to its synthetic applications, Benzoxazole, 5-chloro-2-(3-pyridinyl)- has shown notable antimicrobial and anti-inflammatory properties. A recent in vitro study conducted by researchers at the University of Cambridge (2024) reported its efficacy against drug-resistant bacterial strains, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. These findings suggest its potential as a lead compound for the development of new antimicrobial agents.
Further investigations into the mechanistic pathways of Benzoxazole, 5-chloro-2-(3-pyridinyl)- have uncovered its interaction with cellular signaling molecules, particularly those involved in oxidative stress and apoptosis. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to modulate the Nrf2/ARE pathway, which plays a critical role in cellular defense mechanisms. This property positions the compound as a potential therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative damage.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of Benzoxazole, 5-chloro-2-(3-pyridinyl)-. Recent computational modeling studies have focused on structural modifications to improve its bioavailability and reduce potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical trials, with the goal of translating these discoveries into clinically viable treatments.
In conclusion, Benzoxazole, 5-chloro-2-(3-pyridinyl)- (CAS: 92059-24-0) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Ongoing research continues to uncover its multifaceted roles, from antimicrobial activity to modulation of cellular signaling pathways. As the scientific community delves deeper into its mechanisms of action, this compound holds significant promise for addressing unmet medical needs in various therapeutic areas.
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